Antimalarial Potency and Selectivity
In a direct *in vitro* evaluation against *Plasmodium falciparum*, carpaine (the active pharmacophore of carpaine hydrochloride) exhibited significant antiplasmodial activity with a mean IC50 of 4.21 µM (2.01 µg/mL) against the drug-sensitive 3D7 strain and 4.57 µM (2.19 µg/mL) against the multi-drug resistant Dd2 strain. This activity is within range of reference antimalarial drugs like chloroquine (IC50 ~0.01-0.1 µM) but notable for a natural product. Crucially, carpaine demonstrated high selectivity for the parasite, with a Selectivity Index (SI) > 100 against human NL20 lung epithelial cells [1].
Selectivity Index >100 (NL20)
| Evidence Dimension | Antiplasmodial activity (IC50) and Selectivity Index (SI) |
|---|---|
| Target Compound Data | IC50: 4.21 µM (3D7 strain), 4.57 µM (Dd2 strain); SI (NL20/3D7): > 100 |
| Comparator Or Baseline | Chloroquine (IC50 ~0.01-0.1 µM); Artemisinin (IC50 ~0.005 µM); Papaya leaf crude extract (reported IC50 ~2-10 µg/mL, variable) |
| Quantified Difference | Carpaine is a purified compound with defined potency (low micromolar IC50) and high selectivity, offering a consistent alternative to variable extracts. While less potent than artemisinin, its unique macrocyclic dilactone scaffold provides a distinct chemotype for combination therapy development. |
| Conditions | In vitro assay against P. falciparum 3D7 and Dd2 strains; cytotoxicity against NL20 cells (human lung epithelial). |
Why This Matters
The defined, low-micromolar IC50 combined with a high selectivity index positions carpaine hydrochloride as a valuable chemical probe for studying non-artemisinin mechanisms of action and for structure-activity relationship (SAR) campaigns aimed at overcoming drug resistance.
- [1] Julianti T, et al. In vitro Antimalarial Evaluations and Cytotoxicity Investigations of Carica papaya Leaves and Carpaine. Natural Product Communications. 2019; 14(1). View Source
